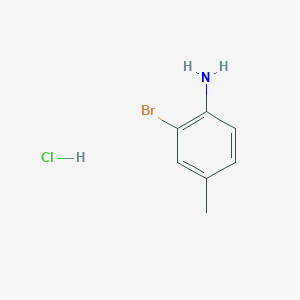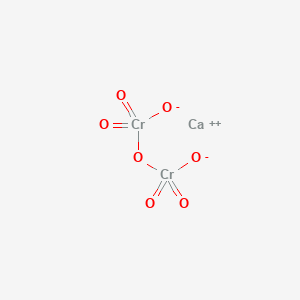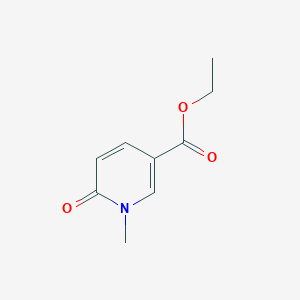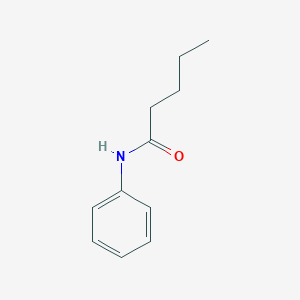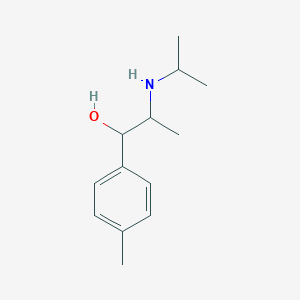
Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt, also known as sodium 4-tert-butylphenyl phosphate, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods, and its applications in biochemical and physiological studies have been extensively explored.
Mécanisme D'action
Sodium 4-tert-butylphenyl phosphate acts as a competitive inhibitor of PP2A by binding to the active site of the enzyme. This results in the inhibition of the dephosphorylation of target proteins, leading to the dysregulation of cellular processes. The inhibition of PP2A by Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate has been shown to induce apoptosis in cancer cells and enhance the sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects:
Sodium 4-tert-butylphenyl phosphate has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been shown to regulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 4-tert-butylphenyl phosphate has several advantages for lab experiments. It is a potent and specific inhibitor of PP2A, making it a valuable tool for studying the role of this enzyme in cellular processes. This compound is also stable and easy to handle, allowing for reproducible results. However, there are also limitations to the use of Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate in scientific research. One direction is the development of more potent and selective inhibitors of PP2A. Another direction is the study of the role of PP2A in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. The use of this compound 4-tert-butylphenyl phosphate in combination with other drugs or therapies is also an area of future research. Additionally, the development of new methods for the synthesis and delivery of this compound 4-tert-butylphenyl phosphate could improve its efficacy and safety for use in scientific research.
Conclusion:
Sodium 4-tert-butylphenyl phosphate is a valuable tool for studying the role of PP2A in cellular processes. Its potent and specific inhibition of PP2A has led to its widespread use in scientific research. This compound has several advantages for lab experiments, but also has limitations that should be considered. Future research directions for this compound 4-tert-butylphenyl phosphate include the development of more potent and selective inhibitors of PP2A, the study of its role in various diseases, and the development of new methods for its synthesis and delivery.
Méthodes De Synthèse
Sodium 4-tert-butylphenyl phosphate can be synthesized using various methods, including the reaction of 4-tert-butylphenol with phosphorus oxychloride, followed by the reaction with Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt hydroxide. Another method involves the reaction of 4-tert-butylphenol with phosphoric acid, followed by the reaction with this compound hydroxide. The synthesis of this compound requires careful handling of hazardous chemicals and should be performed under appropriate laboratory conditions.
Applications De Recherche Scientifique
Sodium 4-tert-butylphenyl phosphate has been widely used in scientific research as a protein phosphatase inhibitor. It has been shown to inhibit the activity of protein phosphatase 2A (PP2A), a critical enzyme involved in the regulation of cell growth and differentiation. This compound has been used to study the role of PP2A in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
Propriétés
Numéro CAS |
10491-31-3 |
|---|---|
Formule moléculaire |
C20H26NaO4P |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
sodium;bis(4-tert-butylphenyl) phosphate |
InChI |
InChI=1S/C20H27O4P.Na/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
SNAQARSCIHDMGI-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[Na+] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[Na+] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[Na+] |
Autres numéros CAS |
10491-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



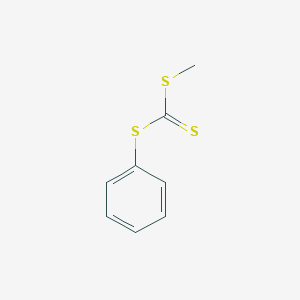
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
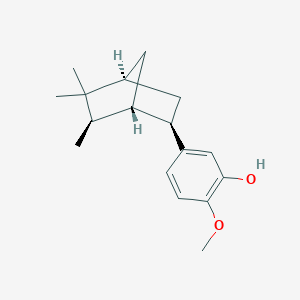


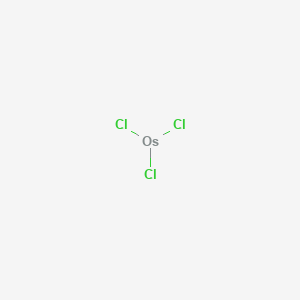
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
